![molecular formula C21H22N2O3S3 B2568256 3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide CAS No. 1115871-55-0](/img/structure/B2568256.png)
3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H22N2O3S3. It contains 21 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 3 sulfur atoms. For a more detailed structural analysis, it would be necessary to refer to a crystallographic study or a computational chemistry analysis.Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in DMSO at a concentration of 25 mg/mL . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Compounds with structural similarities to "3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide" have been synthesized through various chemical reactions, aiming to explore their chemical properties and potential applications. For instance, the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates has been described through the reaction of 3-alkoxy-2-aryI(or methyl)sulfonylacrylonitriles with methyl thioglycolate, presenting a route to 4-arylsulfonyl-3-carboxamidothiophenes (Stephens et al., 1999). Additionally, the generation of 3-(methylsulfonyl)benzo[b]thiophenes through a radical relay strategy involving methyl(2-alkynylphenyl)sulfanes and sodium metabisulfite under visible light irradiation has been developed, highlighting the potential for synthesizing methylsulfonyl-containing compounds (Gong et al., 2019).
Biological Activities
Compounds within this chemical class have also been investigated for their biological activities. For example, two biologically active thiophene-3-carboxamide derivatives have been studied for their antibacterial and antifungal activities, showing promise in the development of new antibiotic and antibacterial drugs (Vasu et al., 2003). Furthermore, novel acridine and bis acridine sulfonamides with effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII have been synthesized and evaluated, indicating their potential as inhibitors for specific enzyme targets (Ulus et al., 2013).
properties
IUPAC Name |
3-[methyl-(4-methylphenyl)sulfonylamino]-N-[(4-methylsulfanylphenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-15-4-10-18(11-5-15)29(25,26)23(2)19-12-13-28-20(19)21(24)22-14-16-6-8-17(27-3)9-7-16/h4-13H,14H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGFCMRCIXRRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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